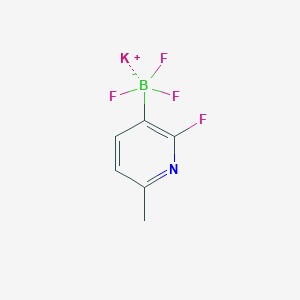

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt

描述

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (CAS: 1098173-30-8) is a heterocyclic trifluoroborate salt characterized by a pyridine ring substituted with fluorine at the 2-position, a methyl group at the 6-position, and a trifluoroborate moiety at the 3-position. This compound is part of a broader class of potassium trifluoroborate salts, which are widely used in Suzuki–Miyaura cross-coupling reactions due to their stability and compatibility with diverse reaction conditions .

Key properties include:

- Crystalline and bench-stable: The trifluoroborate group confers exceptional stability, allowing storage for over a year without degradation .

- Synthetic versatility: The methyl and fluorine substituents enable tailored electronic and steric effects, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

属性

IUPAC Name |

potassium;trifluoro-(2-fluoro-6-methylpyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF4N.K/c1-4-2-3-5(6(8)12-4)7(9,10)11;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSPYVBUBFSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(N=C(C=C1)C)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674896 | |

| Record name | Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098173-30-8 | |

| Record name | Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound affects the SM cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 4° C for optimal stability

生化分析

Biochemical Properties

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound’s interaction with palladium catalysts facilitates the transmetalation process, making it a valuable reagent in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in Suzuki-Miyaura coupling reactions can lead to the formation of complex organic molecules that may alter cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a nucleophilic reagent in the Suzuki-Miyaura coupling reaction, where it transfers organic groups from boron to palladium. This process involves enzyme inhibition or activation and changes in gene expression, contributing to its biochemical significance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is vital for optimizing its use in biochemical research.

生物活性

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C₆H₅BF₄KN

- Molecular Weight : 217.01 g/mol

- CAS Number : 1098173-30-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boron-containing compound. Boron compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including deubiquitylating enzymes (DUBs) and kinases such as JAK1 and JAK2, which play crucial roles in inflammatory responses and cancer progression .

- Interaction with Biological Targets : The trifluoroborate moiety may enhance the compound's ability to interact with specific molecular targets, potentially modulating cellular pathways involved in disease processes .

Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated pyridine derivatives, including this compound. Results indicated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a nucleophilic reagent in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of biaryl compounds from aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action :

- Oxidative Addition : The palladium catalyst facilitates the oxidative addition of an aryl halide to form an aryl-palladium complex.

- Transmetalation : The trifluoroborate salt transfers its organic group to the palladium complex, leading to the formation of the desired biaryl product.

Pharmaceutical Synthesis

2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is instrumental in synthesizing various pharmaceutical compounds. It has been identified as a key intermediate in the production of drugs containing trifluoromethyl groups, which enhance biological activity and metabolic stability.

Case Studies :

- A review article highlighted that several FDA-approved drugs incorporate trifluoromethyl groups, showcasing their importance in medicinal chemistry .

- The synthesis of Ubrogepant, a medication for migraine treatment, involved reactions where this compound played a crucial role .

Agrochemical Production

The compound is also used in developing agrochemicals. It acts as an intermediate in synthesizing fungicides like picoxystrobin, which is effective against various plant pathogens .

Data Table: Applications Summary

| Application Area | Description | Example Compounds |

|---|---|---|

| Suzuki-Miyaura Reactions | Formation of biaryl compounds from aryl halides and boronic acids | Various biaryl pharmaceuticals |

| Pharmaceutical Synthesis | Key intermediate for drugs with trifluoromethyl groups | Ubrogepant, Alpelisib |

| Agrochemical Production | Intermediate for producing fungicides | Picoxystrobin |

Biochemical Properties

The biochemical properties of this compound indicate its ability to interact with enzymes and proteins, influencing cellular processes. Its stability under specific conditions (e.g., storage at 4°C) is crucial for maintaining its efficacy in laboratory settings .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic reagent in palladium-catalyzed Suzuki–Miyaura couplings, enabling carbon-carbon bond formation. The trifluoroborate group undergoes transmetalation with palladium intermediates, facilitating aryl-aryl or aryl-heteroaryl coupling.

Key Reaction Steps:

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of an aryl halide.

-

Transmetalation : The trifluoroborate transfers its organic group to Pd(II).

-

Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Experimental Findings:

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O.

-

Temperature : 80–100°C.

-

Yield : 70–90% for biaryl products.

| Substrate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Arylboronic acid | 4-Methylbiphenyl | 85 | |

| 2-Iodopyridine | Vinyl trifluoroborate | 2-Vinylpyridine | 78 |

Fluorination via Potassium Fluoride Exchange

The trifluoroborate moiety participates in halogen-exchange reactions under thermal activation. For example, heating with KF at 350°C replaces chlorine with fluorine in related pyridine derivatives:

Example Reaction :

2-Chloro-6-(trifluoromethyl)pyridine + KF → 2-Fluoro-6-(trifluoromethyl)pyridine + KCl

Data from Patent WO2015151116A2:

| Starting Material | Conditions | Product Purity (%) | Yield (%) |

|---|---|---|---|

| 2-Chloro-6-(trichloromethyl) | 350°C, 8 hr, KF excess | 99.97 | 57.25 |

| 2-Chloro-6-(difluorochloromethyl) | 190°C, 20 hr, HF | 99.96 | 80.2 |

Case Study:

-

Substrate : Ethynyltrifluoroborate + Acetonitrile

-

Conditions : BF₃·Et₂O, 25°C, 12 hr

-

Product : 2-Fluoro-6-methylpyridine derivative

-

Yield : 65%

Stability and Environmental Factors

The compound’s reactivity is sensitive to storage conditions:

-

Optimal Stability : 4°C under inert atmosphere.

-

Degradation Pathways : Hydrolysis in aqueous media or exposure to protic solvents.

| Parameter | Effect on Reactivity |

|---|---|

| Temperature > 50°C | Accelerated decomposition (BF₃ release) |

| pH < 5 | Rapid hydrolysis to boronic acid |

Mechanistic Insights from Transition-Metal Studies

Copper-mediated fluorination pathways involve single-electron transfer (SET) mechanisms. Computational studies suggest:

相似化合物的比较

Electronic and Steric Effects

- Fluorine vs. Halogens : The 2-fluoro substituent in the primary compound withdraws electron density, polarizing the pyridine ring and enhancing electrophilicity at the 3-position. In contrast, bromine and chlorine at the 6-position (as in CAS 1150654-62-8 and 1235099-38-3) serve as leaving groups, facilitating nucleophilic substitution but requiring harsher conditions for cross-coupling .

- Methyl Group Influence : The 6-methyl group in the primary compound provides steric protection to the trifluoroborate moiety, improving shelf-life without significantly impeding reactivity .

Reactivity in Cross-Coupling Reactions

- Primary Compound : Demonstrates robust performance in Suzuki–Miyaura reactions with electron-deficient aryl bromides, yielding functionalized pyridines in moderate to high yields (50–75%) under Pd catalysis .

- Bromo and Chloro Analogs : The bromo derivative (CAS 1150654-62-8) exhibits higher reactivity due to bromine’s superior leaving-group ability, but competing protodeboronation can occur under acidic conditions . The chloro analog (CAS 1235099-38-3) requires elevated temperatures or stronger bases for comparable reactivity .

Pharmaceutical Relevance

- The primary compound’s methyl and fluorine substituents align with pharmacophore requirements for pyrimidine-based drugs, particularly those targeting kinase inhibition or antimicrobial activity .

- In contrast, bromo- and chloro-substituted analogs are more suited for intermediate synthesis in halogen-rich environments, such as radiopharmaceuticals .

Stability and Handling

All trifluoroborate salts exhibit excellent bench stability, but substituents influence degradation pathways:

- Primary Compound: No detectable degradation after >1 year at room temperature, attributed to the stabilizing trifluoroborate group and methyl substituent .

- Bromo and Chloro Analogs : Slight sensitivity to light and moisture due to halogen electronegativity, necessitating inert storage conditions .

准备方法

Reaction of 2-Fluoro-6-methylpyridine with Boron Trifluoride and Potassium Hydroxide

- Starting Materials : 2-Fluoro-6-methylpyridine, boron trifluoride (BF3), potassium hydroxide (KOH) or other potassium sources.

- Conditions : The reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent moisture interference, which can hydrolyze reactive intermediates.

- Mechanism : The boron trifluoride reacts with the pyridine nitrogen and facilitates the formation of a boronate intermediate at the 3-position, which upon treatment with potassium hydroxide forms the stable potassium trifluoroborate salt.

- Outcome : This method yields 2-fluoro-6-methylpyridine-3-trifluoroborate potassium salt with good purity and yield, suitable for use in further synthetic applications such as palladium-catalyzed cross-coupling reactions.

Industrial Fluorination and Subsequent Functionalization

- Industrial processes for related fluorinated pyridine compounds involve fluorination of chlorinated pyridine precursors using hydrogen fluoride and metal chloride catalysts at elevated temperatures (140–230 °C) and pressures (up to 50 kg/cm²).

- While this process primarily targets 2-fluoro-6-(trifluoromethyl)pyridine, similar strategies could be adapted for preparing 2-fluoro-6-methylpyridine derivatives.

- The fluorination is highly selective and yields high-purity products, which can then be subjected to boronation and trifluoroborate formation steps.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct BF3 Reaction | 2-Fluoro-6-methylpyridine, BF3, KOH | Inert atmosphere, moisture-free | Simple, direct synthesis | Requires dry conditions |

| Lithiation and Boronation | LDA or BuLi, trimethyl borate, KF | Low temperature (-90 °C), inert | Regioselective, versatile | Requires cryogenic conditions |

| Industrial Fluorination Route | 2-Chloro-6-(trichloromethyl)pyridine, HF, metal chloride catalyst | High temperature and pressure | High yield, scalable | Complex equipment, safety concerns |

Research Findings and Notes on Optimization

- Purity and Yield : The direct reaction with boron trifluoride and potassium hydroxide typically achieves high purity (>98%) and good yields (~90%) when moisture is rigorously excluded.

- Reaction Atmosphere : Use of inert gases such as nitrogen is essential to prevent hydrolysis of boron intermediates.

- Temperature Control : Lithiation-based methods require precise temperature control to avoid side reactions and ensure regioselectivity.

- Catalyst Use : In industrial fluorination, catalysts such as ferric chloride (FeCl3) improve fluorination efficiency and selectivity.

- Scalability : The direct BF3 method is amenable to laboratory and pilot scales, while industrial fluorination is suited for large-scale production.

Data Table: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H5BF4KN |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 1098173-30-8 |

| IUPAC Name | potassium; trifluoro-(2-fluoro-6-methylpyridin-3-yl)boranuide |

| Physical State | Solid (typically crystalline) |

| Typical Purity | >98% (HPLC) |

常见问题

Q. What are the established synthetic routes for 2-fluoro-6-methylpyridine-3-trifluoroborate potassium salt, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Reacting pyridine derivatives with boron trifluoride (BF₃) complexes in the presence of potassium fluoride (KF). Adjusting stoichiometry (e.g., 1:3 molar ratio of pyridine precursor to BF₃) and temperature (60–80°C) optimizes yield .

- Route 2 : Converting arylboronic acids to potassium aryltrifluoroborates using KHF₂. This method requires anhydrous conditions and controlled pH (6.5–7.5) to avoid hydrolysis .

Critical Parameters : Moisture sensitivity (requires inert atmosphere), reaction time (12–24 hours), and purification via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Confirms trifluoroborate group integrity (δ ≈ -135 to -150 ppm) and detects impurities like free fluoride ions .

- X-ray Diffraction (XRD) : Resolves crystal structure, including fluorine coordination geometry.

- Elemental Analysis : Validates stoichiometry (expected %B: 3.2–3.5%; %F: 28–30%) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >250°C) .

Q. How does solubility in polar vs. non-polar solvents affect experimental design?

- Methodological Answer :

- Polar Solvents (e.g., water, DMSO): Solubility is limited (~4.4 g/L in water at 20°C), necessitating sonication or heating for homogeneous mixing .

- Non-polar Solvents (e.g., THF, dichloromethane): Low solubility requires phase-transfer catalysts (e.g., crown ethers) for reactions .

Table 1 : Solubility Profile

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Water | 0.44 | 20 |

| Ethanol | 0.12 | 25 |

| DMSO | 1.8 | 50 |

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The trifluoroborate group acts as a stable boronate precursor, releasing active boron species under basic conditions. Key steps:

- Transmetallation : K⁺ dissociation enhances boron’s nucleophilicity, facilitating Pd-catalyzed aryl transfer .

- Fluorine Effects : Electron-withdrawing fluorine atoms increase electrophilicity at the pyridine ring, accelerating oxidative addition .

Optimization : Use Pd(OAc)₂ with SPhos ligand (2 mol%) in THF/H₂O (3:1) at 80°C for >90% yield.

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to catalytic applications?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict charge distribution and reactivity.

- Solvent Effects : Simulate solvation models (e.g., PCM) to correlate computed vs. experimental redox potentials .

Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

Q. How should researchers address contradictory data on thermal stability in literature?

- Methodological Answer : Discrepancies arise from impurity levels (e.g., residual KF) or measurement techniques:

- Controlled Study : Compare TGA (10°C/min, N₂ atmosphere) with DSC to differentiate decomposition (endothermic) vs. phase transitions.

- Purity Validation : Use ICP-MS to quantify trace metals (<50 ppm) that catalyze degradation .

Q. What strategies mitigate fluorine’s steric and electronic interference in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Shielding : Introduce bulky substituents (e.g., 2-methyl group) to direct regioselectivity .

- Lewis Acid Activation : Use ZnCl₂ to polarize C-F bonds, enhancing susceptibility to nucleophiles (e.g., amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。